molecular formula C18H16ClN3O B11566619 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11566619
M. Wt: 325.8 g/mol
InChI Key: VOFGTLFGJBGVST-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a pyrazoloquinazolinone derivative characterized by a fused heterocyclic core with substituents at the 2-, 3-, and 8-positions. This compound is synthesized via a regioselective KHSO4-mediated cyclocondensation of enaminones (derived from dimedone) with 3-amino-1H-pyrazoles under ultrasound irradiation in aqueous ethanol, yielding high purity products (70–95%) . Its structural identity is confirmed through FT-IR, NMR (¹H and ¹³C), and mass spectrometry, with distinct spectral signatures for the chlorophenyl (δ 7.50–7.76 ppm in ¹H NMR) and methyl groups (δ 1.23–2.58 ppm) .

Properties

Molecular Formula

C18H16ClN3O

Molecular Weight

325.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C18H16ClN3O/c1-10-7-15-14(16(23)8-10)9-20-18-17(11(2)21-22(15)18)12-3-5-13(19)6-4-12/h3-6,9-10H,7-8H2,1-2H3

InChI Key

VOFGTLFGJBGVST-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-chloroaniline with 2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one under specific reaction conditions. Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, where the chlorine atom can be substituted with other functional groups. Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazoloquinazolinones exhibit notable antimicrobial properties. The compound has been investigated for its effectiveness against various bacterial strains. A study reported that derivatives of quinazoline and pyrazole compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of Pyrazoloquinazolinone Derivatives

Compound NameTarget BacteriaZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-oneStaphylococcus aureus1832
Escherichia coli1564
Klebsiella pneumoniae2016

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazoloquinazolinone derivatives has also been explored. Compounds with similar structures have shown promise in reducing inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Anticancer Activity

Emerging studies suggest that compounds related to pyrazoloquinazolinones may exhibit anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been noted in some related derivatives. For instance, compounds that share structural similarities with 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one have been tested for their cytotoxic effects against several cancer cell lines .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized product .

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, a series of synthesized pyrazoloquinazolinones were screened against clinical isolates of Escherichia coli and Staphylococcus aureus. The results indicated that specific derivatives exhibited potent antibacterial activity with low minimum inhibitory concentrations, suggesting their potential as lead compounds for antibiotic development .

Case Study 2: Anti-inflammatory Research

A recent study examined the anti-inflammatory effects of a related pyrazoloquinazolinone derivative in a murine model of inflammation. The compound significantly reduced paw edema in treated mice compared to controls, indicating its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound shares a pyrazolo[1,5-a]quinazolinone core with analogs but differs in substituent patterns, which critically influence molecular geometry and supramolecular interactions. For instance:

  • 8-(4-Fluorophenyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one (): A phenyl group at position 3 increases hydrophobicity compared to the chloro-substituted derivative.

X-ray crystallography of related compounds (e.g., 6a in ) reveals triclinic (space group P-1) or monoclinic (P2₁/n) systems with intermolecular hydrogen bonds (N–H⋯O) stabilizing the lattice. The target compound’s 4-chlorophenyl group likely enhances halogen bonding, as seen in analogs with bromine substituents (V = 755.53 ų for 3b in ) .

Physicochemical Properties

Substituents significantly affect melting points, solubility, and spectral properties:

Compound Substituents (Position) Melting Point (°C) Key IR Peaks (cm⁻¹) Notable NMR Shifts (δ, ppm)
Target compound 3-(4-ClPh), 2-Me, 8-Me Data not reported 1672 (C=O), 1518 (C=C) 1.23 (s, 6H, 2×CH₃), 7.76 (d, ArH)
6h : 2-(4-MeOPh)-8,8-dimethyl 2-(4-MeOPh) 210–212 1672 (C=O), 1616 (C=O) 3.86 (s, OCH₃), 7.93 (s, C5-H)
6i : 2,8,8-Trimethyl 2-Me, 8-Me 132–133 1670 (C=O) 1.18 (s, 6H, 2×CH₃), 8.81 (s, C5-H)
6m : 3-(4-MeOBz)-8,8-dimethyl 3-(4-MeOCOPh) 133–134 1672 (C=O), 1616 (C=O) 7.25 (s, C2-H), 114.6 (C3’, C5’)

The 4-chlorophenyl group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to methoxy or methyl derivatives, impacting bioavailability .

Biological Activity

3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a complex organic compound belonging to the quinazoline derivative class. Quinazolines are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C18H16ClN3O
  • Molecular Weight : 325.8 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
  • Melting Point : Data not explicitly available in the sources but typically expected in the range of similar compounds.

Synthesis

The synthesis of 3-(4-chlorophenyl)-2,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one generally involves multi-step reactions starting from readily available precursors. A common method includes the condensation of 4-chloroaniline with appropriate pyrazoloquinazoline derivatives under specific reaction conditions to enhance yield and purity .

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In a study evaluating related quinazolinone derivatives, compounds demonstrated notable cytotoxicity against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The introduction of different substituents influenced their activity; specifically, compounds with aliphatic groups showed enhanced efficacy compared to those with aromatic substitutions .
  • The compound 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) N-(4-oxo-2-propylquinazolin) exhibited remarkable cytotoxicity at concentrations as low as 10 μM against HeLa cells .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented extensively. These compounds often inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. However, specific data regarding the anti-inflammatory effects of this particular compound remain sparse and warrant further investigation.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds derived from quinazolines showed significant cytotoxicity against HeLa and MCF-7 cell lines. Compound 6a had an IC50 value of 7.52 μM against HeLa cells.
Synthesis MethodsDiscussed the synthesis of various quinazoline derivatives and their biological evaluations highlighting the importance of substituents on biological activity.
Antimicrobial PropertiesRelated quinazoline compounds demonstrated efficacy against bacterial strains; however, specific data for the target compound is lacking.

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